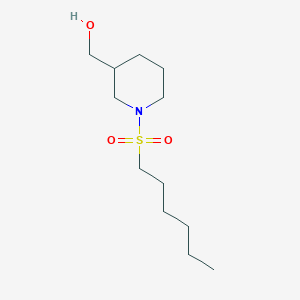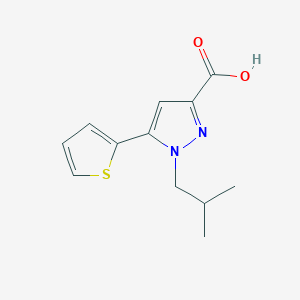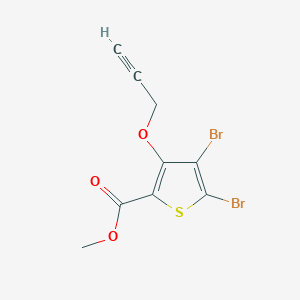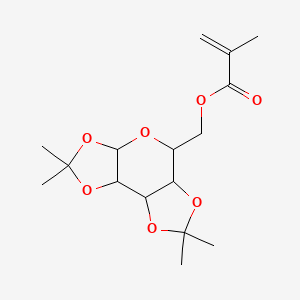
(1-(Hexylsulfonyl)piperidin-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(Hexylsulfonyl)piperidin-3-yl)methanol is a chemical compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, organic synthesis, and industrial processes. The presence of both a sulfonyl group and a hydroxyl group in its structure suggests potential reactivity and versatility in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Hexylsulfonyl)piperidin-3-yl)methanol typically involves the reaction of piperidine derivatives with hexylsulfonyl chloride under basic conditions. The hydroxyl group can be introduced through subsequent reduction or substitution reactions. Common reagents used in these reactions include sodium hydroxide, lithium aluminum hydride, and other reducing agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
(1-(Hexylsulfonyl)piperidin-3-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone, while substitution could introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis.
Medicine: Possible use in the development of pharmaceuticals due to its structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1-(Hexylsulfonyl)piperidin-3-yl)methanol would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, influencing biological pathways. The sulfonyl and hydroxyl groups could play crucial roles in its binding affinity and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- (1-(Hexylsulfonyl)piperidin-4-yl)methanol
- (1-(Butylsulfonyl)piperidin-3-yl)methanol
- (1-(Hexylsulfonyl)piperidin-3-yl)ethanol
Uniqueness
(1-(Hexylsulfonyl)piperidin-3-yl)methanol is unique due to its specific combination of functional groups, which can impart distinct reactivity and properties compared to similar compounds. Its hexylsulfonyl group provides hydrophobic characteristics, while the hydroxyl group offers opportunities for hydrogen bonding and further chemical modifications.
Propiedades
Fórmula molecular |
C12H25NO3S |
|---|---|
Peso molecular |
263.40 g/mol |
Nombre IUPAC |
(1-hexylsulfonylpiperidin-3-yl)methanol |
InChI |
InChI=1S/C12H25NO3S/c1-2-3-4-5-9-17(15,16)13-8-6-7-12(10-13)11-14/h12,14H,2-11H2,1H3 |
Clave InChI |
CWRAFHDPJYLETD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCS(=O)(=O)N1CCCC(C1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,8,10,12,14-hexamethyl-1-oxa-7-azacyclopentadecan-15-one](/img/structure/B12073346.png)
![3-[(3-Bromophenoxy)methyl]oxolane](/img/structure/B12073350.png)






![2-(2',5-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B12073392.png)



![17-Acetyl-10-ethenyl-13-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12073418.png)

